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Abstract

This technical guide provides a comprehensive analysis of the spectroscopic profile of 2-
Hydroxy-4-methyl-3-nitropyridine (CAS No: 21901-18-8), a key heterocyclic compound with
applications in biochemical and proteomics research.[1] This document is intended for
researchers, scientists, and professionals in drug development, offering an in-depth exploration
of its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR),
Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Each section details
the theoretical underpinnings of the analytical technique, provides robust experimental
protocols, and offers expert interpretation of the resulting data, grounded in authoritative
references. The guide emphasizes the causal relationships between the molecular structure
and its spectroscopic signatures, providing a self-validating framework for analysis.

Introduction: The Molecular Profile of 2-Hydroxy-4-
methyl-3-nitropyridine

2-Hydroxy-4-methyl-3-nitropyridine, also known as 4-Methyl-3-nitro-2-pyridone, is a
substituted pyridine derivative. Its structure, featuring a pyridine ring with hydroxyl, methyl, and
nitro functional groups, creates a unique electronic environment that is well-suited for
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spectroscopic investigation. The presence of these groups, particularly the electron-
withdrawing nitro group and the electron-donating hydroxyl and methyl groups, dictates its
chemical reactivity and provides distinct signals across various spectroscopic platforms.
Understanding this profile is critical for its application in proteomics and as a building block in
synthetic chemistry.[1][2]

Compound Properties:

Property Value Source(s)
CAS Number 21901-18-8 [1][3]
Molecular Formula CeHeN203 [1114]
Molecular Weight 154.12 g/mol [31[5]

Light orange to yellow
Appearance
powder/crystal

| Melting Point | 229-232 °C | |

The following sections will deconstruct the spectroscopic data piece by piece, providing a clear
and logical pathway to a full structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an
organic molecule. For 2-Hydroxy-4-methyl-3-nitropyridine, both *H and 3C NMR provide
unambiguous evidence for its structure, revealing the number of distinct protons and carbons
and their chemical environments.

Diagram: Annotated Molecular Structure

The following diagram illustrates the IUPAC numbering of the atoms in 2-Hydroxy-4-methyl-3-
nitropyridine, which will be used for spectral assignments.

Caption: Annotated structure of 2-Hydroxy-4-methyl-3-nitropyridine.
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Experimental Protocol: NMR Data Acquisition

o Objective: To obtain high-resolution *H and 3C NMR spectra for structural elucidation.
o Methodology:

o Sample Preparation: Accurately weigh approximately 10-20 mg of 2-Hydroxy-4-methyl-3-
nitropyridine and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-de). The
choice of DMSO-ds is strategic as it effectively solubilizes the compound and its residual
solvent peak does not interfere with key analyte signals.

o Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard
for chemical shift referencing (& = 0.00 ppm).

o Instrumentation: Utilize a 300 MHz or 400 MHz NMR spectrometer.[6][7] Higher field
strengths provide better signal dispersion and resolution.

o H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Typical
parameters include a 30-degree pulse angle, an acquisition time of 2-3 seconds, and a
relaxation delay of 1-2 seconds.

o 183C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse
seqguence to ensure each unique carbon appears as a singlet. A larger number of scans
(typically several hundred to thousands) is required due to the lower natural abundance of
the 13C isotope.

o Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform, followed by phase and baseline correction. Integrate the *H NMR signals to
determine proton ratios.

'H and **C NMR Data Summary
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Assignment 1H NMR (DMSO-de) 13C NMR (DMSO-ds)
Chemical Shift (3, ppm) Chemical Shift (3, ppm)

-CHs (on C4) ~2.4 (s, 3H) ~18-20

C5-H ~6.3 (d, 1H) ~110-115

C6-H ~7.6 (d, 1H) ~140-145

N1-H ~12.5 (br s, 1H)

C2 (=0) - ~158-162

**C3 (-NO2) ** - ~130-135

C4 (-CHs) - ~148-152

Note: The data presented is a representative spectrum based on publicly available data and
known chemical shift principles for similar structures.[5][8][9] Exact values may vary slightly
based on solvent and experimental conditions.

Interpretation and Causality

e 'H NMR Spectrum:

o The methyl protons appear as a singlet around 2.4 ppm, indicating no adjacent protons for
coupling. Its upfield position is characteristic of an alkyl group attached to an aromatic ring.

o The two aromatic protons at C5 and C6 appear as doublets, confirming their adjacency.
The proton at C6 (~7.6 ppm) is significantly downfield compared to the proton at C5 (~6.3
ppm). This is because the C6 proton is ortho to the electronegative nitrogen atom in the
ring and is influenced by the electron-withdrawing nitro group, causing strong deshielding.

o The broad singlet observed far downfield (~12.5 ppm) is characteristic of the acidic proton
of the hydroxyl group (in its tautomeric pyridone form) which is likely involved in hydrogen
bonding with the solvent (DMSO).

e 13C NMR Spectrum:
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o The methyl carbon appears at the highest field (~18-20 ppm), as expected for an sp?
hybridized carbon.

o The six distinct signals in the aromatic region confirm the presence of six unique carbon
atoms in the molecule.

o The C2 carbon, part of the carbonyl group in the dominant pyridone tautomer, is highly
deshielded and appears furthest downfield (~158-162 ppm).

o The carbons directly attached to the electron-withdrawing groups (C3 and C4) and the ring
nitrogen (C6) are also significantly deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by
measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FTIR Data Acquisition

o Objective: To identify the key functional groups in 2-Hydroxy-4-methyl-3-nitropyridine.
o Methodology:

o Sample Preparation (KBr Pellet): Mix a small amount of the sample (~1-2 mg) with ~100-
200 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture thoroughly
in an agate mortar to create a fine, homogeneous powder.

o Pellet Formation: Place the powder into a pellet press and apply several tons of pressure
to form a thin, transparent KBr pellet. This method ensures a uniform sample path length
and minimizes scattering.

o Background Spectrum: Place the empty sample holder in the FTIR spectrometer and
record a background spectrum. This is crucial to subtract the absorbance from
atmospheric CO2 and water vapor.

o Sample Spectrum: Place the KBr pellet in the sample holder and record the spectrum.
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is
usually recorded in the 4000-400 cm~* range.[10][11]

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b1330670?utm_src=pdf-body
https://www.researchgate.net/publication/283857579_FTIR_and_laser_Raman_spectra_of_2-hydroxy-5_-_Methyl-3-nitro_pyridine
https://www.researchgate.net/publication/295716802_FTIR_spectroscopic_study_of_2-hydroxy-4-methyl_pyrimidine_hydrochloride
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1330670?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

IR Absorption Data Summary

Vibrational Mode

Wavenumber (cm™1)

Functional Group

3100-3000 C-H Stretch Aromatic C-H
2950-2850 C-H Stretch Methyl (-CHs)
~1650 C=0 Stretch Pyridone Carbonyl
1600-1580 C=C Stretch Aromatic Ring
1550-1500 N-O Asymmetric Stretch Nitro (-NOz2)
1350-1300 N-O Symmetric Stretch Nitro (-NO2)

Note: This data is based on characteristic absorption frequencies for the functional groups

present and data from similar nitropyridine compounds.[10][11][12]

Interpretation and Causality

e The strong absorption band around 1650 cm~! is a definitive indicator of the C=0 stretch

from the 2-pyridone tautomer, which is the stable form of 2-hydroxypyridine.

e The two prominent bands at ~1530 cm~* (asymmetric) and ~1340 cm~! (symmetric) are

characteristic of the nitro group (NOz2) vibrations. The high intensity of these bands is due to

the large change in dipole moment during the N-O bond stretching.

e The bands in the 3100-3000 cm~! region correspond to the C-H stretching of the aromatic

ring protons.

e The presence of bands in the 2950-2850 cm~! region confirms the C-H stretching of the

methyl group.

e Abroad absorption is often observed in the 3000-2500 cm~? region, which can be attributed

to the O-H stretch of the pyridone N-H group involved in hydrogen bonding in the solid state.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound, offering direct confirmation of its elemental composition.
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Experimental Protocol: Mass Spectrum Acquisition

o Objective: To confirm the molecular weight and investigate the fragmentation pattern of the
molecule.

o Methodology:

o Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer,
typically via a direct insertion probe for solid samples.

o lonization: Utilize Electron Impact (EI) ionization. In this method, the sample is bombarded
with a high-energy electron beam (typically 70 eV), causing the molecule to lose an
electron and form a positively charged molecular ion (M*s).

o Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a
guadrupole), which separates them based on their mass-to-charge ratio (m/z).

o Detection: The separated ions are detected, and their abundance is plotted against their
m/z ratio to generate a mass spectrum.

Mass Spectrometry Data

m/z Value Assignment Interpretation

154 [M]*e Molecular lon Peak
138 [M - OJ*e Loss of an oxygen atom
124 [M - NOJ*e Loss of nitric oxide

108 [M - NO2]*e Loss of the nitro group

Interpretation and Causality

e The most critical signal in the mass spectrum is the molecular ion peak ([M]*e). For 2-
Hydroxy-4-methyl-3-nitropyridine, this peak appears at an m/z of 154, which directly
confirms its molecular weight of 154.12 g/mol .[3]

» The fragmentation pattern provides structural clues. A common fragmentation pathway for
nitroaromatic compounds is the loss of the nitro group (NOz), which would result in a peak at
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m/z 108. Further fragmentation can occur, but the confirmation of the molecular weight is the
primary goal.

Integrated Spectroscopic Analysis Workflow

Effective structural elucidation relies not on a single technique but on the synergistic integration
of multiple spectroscopic methods. Each technique provides a unique piece of the puzzle, and
together they offer a complete and validated picture of the molecular structure.

Diagram: Integrated Workflow for Structural Elucidation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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